{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid
Description
{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid is a synthetic carboxylic acid derivative characterized by a phenoxyphenylamino group linked to an ethoxyacetic acid backbone. The compound’s structure combines aromatic (phenoxy) and amide functionalities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenoxyanilino)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-15(10-21-11-16(19)20)17-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYZZSVYWHJPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s purity and quality .
Chemical Reactions Analysis
{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
This compound has been studied for its potential therapeutic and industrial applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has shown promise in drug development and as a potential therapeutic agent. Industrial applications include its use in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed biological activity.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Metabolic Stability: Azepane and pyrrolidinone analogs exhibit contrasting metabolic behaviors. The azepane derivative is downregulated in microbiota studies, suggesting rapid degradation , while pyrrolidinone-containing compounds show enhanced stability as enzyme inhibitors .
- Electronic Effects: Methoxy and cyano substituents modulate electron density, influencing solubility and target binding. For example, methoxyphenyl derivatives may favor π-π stacking interactions, whereas cyano groups enhance electrophilicity .
- Biological Activity: Structural complexity correlates with functional specificity.
Biological Activity
{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid is a synthetic compound belonging to the class of ethoxyacetic acids. Its unique chemical structure has led to investigations into its biological activities, particularly in therapeutic applications. This article explores its synthesis, biological mechanisms, and potential therapeutic uses based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The process includes the preparation of intermediate compounds, followed by specific reactions under controlled conditions to yield the final product. The overall reaction pathway can be summarized as follows:
- Preparation of Intermediates : Initial compounds are synthesized through standard organic reactions.
- Reactions : The intermediates undergo reactions such as oxidation and substitution to form the target compound.
- Purification : The final product is purified using methods like recrystallization or chromatography to ensure high purity for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound appears to modulate various biochemical pathways, leading to its observed effects:
- Target Binding : It binds to specific enzymes or receptors, altering their activity.
- Biochemical Pathways : The binding initiates a cascade of biochemical reactions that can influence cell signaling pathways, potentially impacting cellular proliferation and apoptosis.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antioxidant Properties : Studies indicate that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Some studies have reported that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
